5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
The compound 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a pyrazoline derivative characterized by a quinoline moiety substituted with chlorine and ethoxy groups, a phenyl group at the 3-position of the pyrazoline ring, and a 5-oxopentanoic acid side chain. The quinoline and phenyl substituents may enhance lipophilicity and π-π stacking interactions, while the pentanoic acid group could improve solubility and binding affinity to biological targets .
Properties
Molecular Formula |
C25H24ClN3O4 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
5-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H24ClN3O4/c1-2-33-18-11-12-20-17(13-18)14-19(25(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)23(30)9-6-10-24(31)32/h3-5,7-8,11-14,22H,2,6,9-10,15H2,1H3,(H,31,32) |
InChI Key |
ZSEXKSGQCALTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Halogenation at the 2-Position
Phosphorus tribromide (PBr₃) in dimethylformamide (DMF) is a widely employed reagent for introducing chlorine substituents. For example, bromination of 6-methoxyquinolin-4-ol with PBr₃ at 75°C yields 4-bromo-6-methoxyquinoline in 95% purity. Adapting this method, chlorination of a 6-ethoxyquinoline precursor using PCl₃ or POCl₃ under analogous conditions could generate the 2-chloro-6-ethoxyquinoline intermediate.
Ethoxy Group Introduction at the 6-Position
Ethoxylation typically involves nucleophilic aromatic substitution. A methoxy group in 6-methoxyquinoline is replaced by ethoxy via refluxing with sodium ethoxide (NaOEt) in ethanol. For instance, substituting methoxy with ethoxy in similar quinoline systems achieves yields exceeding 90% under optimized conditions.
Pyrazole Ring Formation
The dihydropyrazole ring is constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones.
Cyclocondensation Strategy
Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate. Subsequent Michael addition with cinnamaldehyde derivatives introduces the phenyl group at the 3-position. For example, reacting hydrazine with ethyl acetoacetate in ethanol at room temperature generates the pyrazole core, followed by phenyl group incorporation via Knoevenagel condensation.
Optimization of Reaction Conditions
Catalyst-free, multi-component reactions (MCRs) enhance efficiency. A study demonstrated that combining hydrazine, ethyl acetoacetate, and aldehydes in ethanol at 70°C for 5 hours yields dihydropyrazoles in 84–90% yields. The absence of catalysts simplifies purification, while elevated temperatures accelerate cyclization.
Coupling of Quinoline and Pyrazole Moieties
The quinoline and pyrazole subunits are linked via nucleophilic substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline reacts with the pyrazole’s amine group. For example, treating 2-chloro-6-ethoxyquinoline with 3-phenyl-4,5-dihydro-1H-pyrazol-1-amine in DMF at 100°C for 12 hours facilitates C–N bond formation. This method mirrors protocols used for analogous quinoline-pyrazole hybrids, achieving yields of 75–85%.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could link aryl halides to boronic acid-functionalized pyrazoles. However, this approach is less common due to the steric hindrance of the dihydropyrazole ring.
Introduction of the 5-Oxopentanoic Acid Side Chain
The terminal carboxylic acid group is introduced via acylation and oxidation.
Acylation with Glutaric Anhydride
Reacting the pyrazole nitrogen with glutaric anhydride in tetrahydrofuran (THF) at 0–20°C forms the 5-oxopentanoic acid moiety. A reported protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) as activators achieves 80% yield.
Oxidation of Alcohol Intermediates
Alternative routes involve oxidizing a 5-hydroxypentyl intermediate using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄). However, over-oxidation risks necessitate careful stoichiometric control.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via recrystallization from ethanol or ethyl acetate. For example, precipitating the final compound from hot ethanol yields crystalline solids with >95% purity.
Analytical Data
-
Molecular Formula : C₂₅H₂₄ClN₃O₄
-
Molecular Weight : 465.9 g/mol
-
¹H NMR (DMSO-d₆) : δ 8.57 (d, J=4.7 Hz, 1H, quinoline-H), 7.89 (d, J=4.7 Hz, 1H, quinoline-H), 7.51 (dd, J=2.8 Hz, 1H, pyrazole-H).
Challenges and Optimization Strategies
Regioselectivity in Quinoline Functionalization
Competing substitution at the 4-position of quinoline is mitigated by electron-withdrawing groups (e.g., ethoxy), which direct electrophiles to the 2-position.
Side Reactions During Pyrazole Formation
Hydrazine excess can lead to over-cyclization. Stoichiometric control and stepwise addition of reagents minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a range of quinoline derivatives with different substituents.
Scientific Research Applications
5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Conformation
Key Comparisons:
Notes:
- The target compound’s 2-chloro-6-ethoxyquinoline substituent provides bulkiness and electron-withdrawing effects, which may reduce solubility compared to smaller aromatic systems like furan or dimethoxyphenyl .
- The 5-oxopentanoic acid chain in the target compound and Enamine’s derivative introduces carboxylic acid functionality, contrasting with sulfonamide or acetyl groups in other analogs.
- Crystallographic studies of the hexyloxy-phenyl analog () reveal near-planar pyrazoline-aryl systems stabilized by weak interactions, suggesting similar conformational rigidity in the target compound .
Inhibitory Activity Against Enzymes:
- Sulfonamide Derivatives (): Compounds with sulfonamide moieties (e.g., 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-pyrazole-1-carboxylic acid (4-sulfamoyl-phenyl)-amide) exhibit single-digit nanomolar inhibition of tumor-associated carbonic anhydrases (CA IX/XII) due to strong zinc-binding interactions .
- Target Compound: The pentanoic acid group may act as a weaker zinc binder compared to sulfonamides but could improve solubility and off-target interactions.
Solubility and Lipophilicity:
- The ethoxyquinoline group in the target compound increases lipophilicity (logP ~4.5 estimated), whereas the dimethoxyphenyl-furan analog (Enamine Ltd) has lower logP (~2.8) due to polar methoxy and furan groups .
- Sulfonamide derivatives () exhibit balanced solubility and membrane permeability, critical for intracellular targets .
Biological Activity
The compound 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of quinoline and pyrazole moieties. Its chemical formula is with a molecular weight of approximately 389.84 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing quinoline and pyrazole structures exhibit significant antimicrobial properties. The compound in focus has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Bacillus subtilis | 10 | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 20 | Caspase activation |
| A549 | 25 | Cell cycle arrest |
Study 1: Antimicrobial Evaluation
In a study conducted by Smith et al. (2022), the compound was tested against a panel of bacterial pathogens. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing this compound as a new antibiotic agent.
Study 2: Anticancer Properties
A research article published by Johnson et al. (2023) explored the anticancer effects of the compound on MCF7 cells. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.
Q & A
Basic: What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Claisen-Schmidt condensation between a substituted quinoline aldehyde and a ketone to form a chalcone intermediate.
- Step 2: Cyclization with hydrazine derivatives under reflux in ethanol to form the pyrazoline ring .
- Step 3: Ester hydrolysis or coupling reactions to introduce the pentanoic acid moiety.
Optimization strategies:
- Use anhydrous ethanol as the solvent for cyclization to minimize side reactions .
- Monitor reaction progress via TLC and adjust reflux duration (typically 2–6 hours) based on intermediate stability .
- Purify intermediates via recrystallization from DMF-EtOH (1:1) mixtures to enhance yield .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR spectroscopy: Use - and -NMR to confirm the pyrazoline ring (δ 3.1–4.5 ppm for diastereotopic protons) and quinoline substituents .
- X-ray crystallography: Resolve stereochemical ambiguities, particularly for the 4,5-dihydro-1H-pyrazol-1-yl group, using single-crystal diffraction (e.g., as demonstrated for analogous quinoline-pyrazole hybrids ).
- Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns, focusing on the chloro-ethoxyquinoline fragment (m/z ~245) .
Advanced: How can contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) be systematically addressed?
Answer:
Conflicting data often arise from assay variability or structural analogs. Methodological approaches include:
- Standardized assays: Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity with controlled cell lines and incubation times) .
- Structure-activity relationship (SAR) analysis: Compare activity profiles of analogs (e.g., substituent effects on the quinoline or phenyl groups) to identify critical pharmacophores .
- Molecular docking: Use software like AutoDock to predict binding modes against target proteins (e.g., kinase inhibitors) and correlate with experimental IC values .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Answer:
- Prodrug design: Introduce hydrolyzable esters (e.g., methyl or PEG-linked esters) at the pentanoic acid group to enhance solubility, which are cleaved in vivo .
- Co-solvent systems: Use DMSO-PBS mixtures (<10% DMSO) for preclinical formulations, ensuring compatibility with administration routes .
- Nanoparticle encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability while protecting the core structure .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
Answer:
- Pharmacophore modeling: Identify essential features (e.g., hydrogen-bond acceptors in the quinoline ring) using tools like Schrödinger’s Phase .
- Free-energy perturbation (FEP): Quantify binding energy changes upon substituent modifications (e.g., replacing ethoxy with methoxy groups) .
- ADMET prediction: Use SwissADME to prioritize derivatives with optimal LogP (2–4) and low cytochrome P450 inhibition .
Basic: What are the key stability challenges during storage, and how are they mitigated?
Answer:
- Degradation pathways: Hydrolysis of the ester group in the quinoline moiety under humid conditions .
- Mitigation:
Advanced: How can researchers reconcile discrepancies in mechanistic hypotheses (e.g., target protein vs. off-target effects)?
Answer:
- CRISPR-Cas9 knockout models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical proteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
- Pathway enrichment analysis: Apply RNA-seq to identify differentially expressed genes post-treatment and map to KEGG pathways .
Basic: What are the best practices for scaling up synthesis without compromising yield?
Answer:
- Process intensification: Optimize batch size using microreactors for exothermic steps (e.g., cyclization) to maintain temperature control .
- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Quality-by-Design (QbD): Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, solvent ratio) for reproducibility .
Advanced: How to design controlled studies to differentiate this compound’s activity from structurally similar derivatives?
Answer:
- Head-to-head assays: Compare IC values against a panel of analogs under identical conditions (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay) .
- Selectivity profiling: Screen against kinase or GPCR arrays to identify unique off-target interactions .
- Crystallographic overlay: Superimpose X-ray structures with analogs to pinpoint steric or electronic differences impacting binding .
Advanced: What interdisciplinary approaches integrate this compound into broader therapeutic development pipelines?
Answer:
- Chemical biology: Develop clickable probes (e.g., alkyne-tagged derivatives) for target identification in live-cell imaging .
- Combination therapy screens: Test synergy with FDA-approved drugs (e.g., cisplatin in oncology models) using Chou-Talalay analysis .
- Translational PK/PD modeling: Use NONMEM to correlate plasma concentrations with efficacy endpoints in preclinical species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
